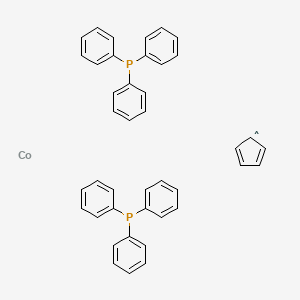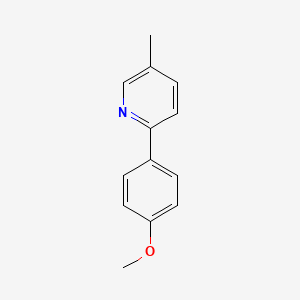
2-(4-Methoxyphenyl)-5-methylpyridin
Übersicht
Beschreibung
5-Methyl-2-(4-methoxyphenyl)pyridine is an organic compound widely used in various scientific experiments and industrial applications. It belongs to the class of organic compounds known as anisoles, which are organic compounds containing a methoxybenzene or a derivative thereof .
Synthesis Analysis
The synthesis of pyridine derivatives like 5-Methyl-2-(4-methoxyphenyl)pyridine involves various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Another method involves the reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .Wirkmechanismus
The mechanism of action of 5-Methyl-2-(4-methoxyphenyl)pyridine is not fully understood. However, it is believed to act as a potent agonist of the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain. It has also been suggested that it may act as an agonist of other serotonin receptors, such as the 5-HT2C receptor.
Biochemical and Physiological Effects
5-Methyl-2-(4-methoxyphenyl)pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anxiolytic effects, to reduce stress, and to increase alertness. It has also been shown to have an effect on the cardiovascular system, to increase blood flow, and to reduce inflammation. It has been shown to have an effect on the gastrointestinal system, to reduce nausea and vomiting, and to reduce appetite. It has also been shown to have an effect on the immune system, to reduce inflammation, and to reduce the risk of infection.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Methyl-2-(4-methoxyphenyl)pyridine in laboratory experiments include its potency, its relatively low cost, and its ease of synthesis. The disadvantages of using 5-Methyl-2-(4-methoxyphenyl)pyridine include its potential for toxicity and its lack of long-term safety data.
Zukünftige Richtungen
Future research into 5-Methyl-2-(4-methoxyphenyl)pyridine should focus on further elucidating its mechanism of action, investigating its effects on the cardiovascular system, and studying its potential therapeutic applications. Additionally, further research should be conducted to determine the long-term safety of 5-Methyl-2-(4-methoxyphenyl)pyridine, to study its potential interactions with other drugs, and to investigate its potential for abuse. Further research should also be conducted to study its potential effects on the gastrointestinal system, its potential for addiction, and its potential for abuse.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Pyridinderivate werden häufig bei der Synthese verschiedener Arzneimittel verwendet. Die Methoxyphenylgruppe in „5-Methyl-2-(4-Methoxyphenyl)pyridin“ könnte möglicherweise an der Entwicklung von Medikamenten mit entzündungshemmenden, schmerzlindernden, gefäßerweiternden und Antidepressiva-Eigenschaften beteiligt sein .
Krebsbehandlung
Verbindungen mit einem Pyridin-Rest wurden auf ihre potenzielle Verwendung in der Krebstherapie untersucht. Die strukturellen Merkmale von „5-Methyl-2-(4-Methoxyphenyl)pyridin“ können es ermöglichen, mit bestimmten biologischen Zielstrukturen zu interagieren, die für die Krebsbehandlung relevant sind .
Fettleibigkeit und Zytoschutz
Der Pyrazolring, der strukturell mit Pyridin verwandt ist, wurde zur Bekämpfung von Fettleibigkeit und zur Bereitstellung von Zytoschutz eingesetzt. Daher könnte „5-Methyl-2-(4-Methoxyphenyl)pyridin“ für ähnliche Anwendungen untersucht werden .
Chemische Synthese
Pyridinderivate sind in der chemischen Synthese von entscheidender Bedeutung, insbesondere in übergangsmetallkatalysierten Reaktionen wie der Suzuki-Miyaura-Kupplung. Diese Verbindung könnte als Vorläufer oder Zwischenprodukt in solchen Reaktionen dienen .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-3-8-13(14-9-10)11-4-6-12(15-2)7-5-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVFLHYUHALQSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



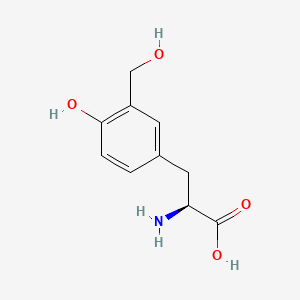
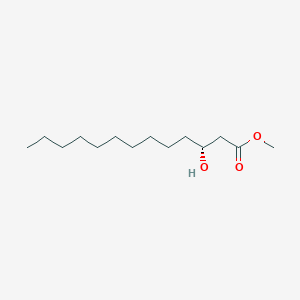

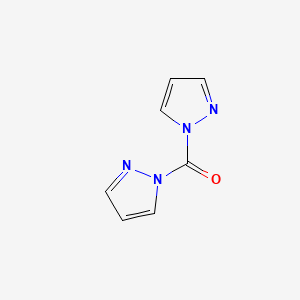

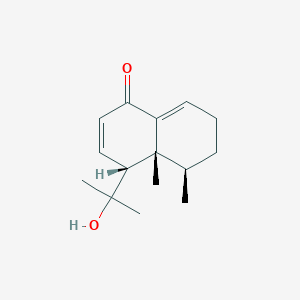
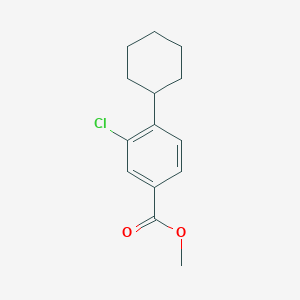
![(1R,5S)-8-methyl-N-phenyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1639895.png)
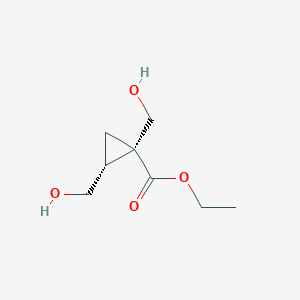
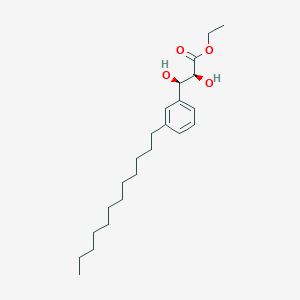
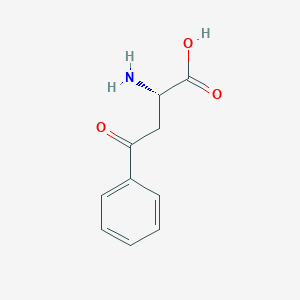
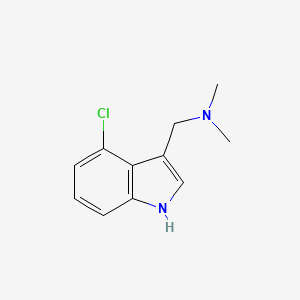
![4-[(Trimethylsiloxy)methylene]-2-pentene](/img/structure/B1639929.png)
